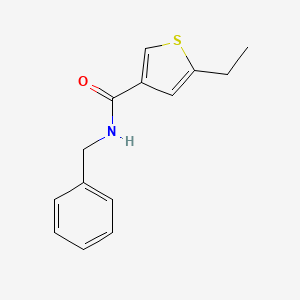

N-benzyl-5-ethylthiophene-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-5-ethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-2-13-8-12(10-17-13)14(16)15-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNHAQLNEIMHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241518 | |

| Record name | 5-Ethyl-N-(phenylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775300-08-8 | |

| Record name | 5-Ethyl-N-(phenylmethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775300-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-N-(phenylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 5 Ethylthiophene 3 Carboxamide and Its Analogues

Established Reaction Pathways for Thiophene-3-carboxamide (B1338676) Synthesis

The construction of the thiophene-3-carboxamide scaffold is typically approached in a stepwise manner, focusing first on the synthesis of the core heterocyclic ring and subsequently on the elaboration of the carboxamide functional group.

The Gewald reaction is a cornerstone in thiophene (B33073) synthesis, particularly for preparing highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.edu This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the cyanoester to form an α,β-unsaturated nitrile. wikipedia.org Subsequent addition of sulfur and cyclization leads to the formation of the 2-aminothiophene ring. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes by varying the starting carbonyl and nitrile components. umich.edu

Key Features of the Gewald Reaction:

| Component | Role in Reaction | Example |

|---|---|---|

| Carbonyl Compound | Provides the C4 and C5 atoms of the thiophene ring and their substituents. | Ketones (e.g., acetone) or aldehydes. |

| α-Cyanoester | Provides the C2 and C3 atoms, the carboxylate group at C3, and the amino group at C2. | Ethyl cyanoacetate, Malononitrile. |

| Elemental Sulfur | Acts as the sulfur source for the heterocycle. | S8 |

| Base | Catalyzes the initial condensation and subsequent cyclization steps. | Amines like morpholine or piperidine. mdpi.com |

Modifications to the Gewald reaction, such as the use of microwave irradiation or solid-supported syntheses, have been developed to improve reaction times and yields. wikipedia.orgmdpi.com For the synthesis of a 5-ethylthiophene precursor, one would select a ketone such as pentan-3-one. The resulting product from the Gewald reaction is a 2-aminothiophene-3-carboxylate, which requires further functional group manipulation (deamination and hydrolysis) to yield the desired thiophene-3-carboxylic acid intermediate.

Once the thiophene-3-carboxylic acid core is obtained, the final step is the formation of the amide bond with the desired amine (in this case, benzylamine). This transformation is a fundamental reaction in organic synthesis, and several reliable methods are available. luxembourg-bio.comresearchgate.net

Carbodiimides are widely used reagents that facilitate the coupling of carboxylic acids and amines by activating the carboxylic acid. luxembourg-bio.comchemistrysteps.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea (B33335) byproduct, which simplifies purification. chemistrysteps.compeptide.com

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. To improve efficiency and minimize side reactions, such as racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is often included. luxembourg-bio.compeptide.com HOBt reacts with the O-acylisourea to form an active ester, which then smoothly reacts with the amine. peptide.com

An alternative, robust method for amide bond formation involves the conversion of the carboxylic acid into a more reactive acyl chloride. researchgate.net This is typically achieved by treating the thiophene-3-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting thiophene-3-carbonyl chloride is a highly electrophilic species that readily reacts with an amine. researchgate.net The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation. This two-step approach is highly effective and widely applicable for the synthesis of various amides.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govchemistryforsustainability.org The Gewald reaction itself is a classic example of a three-component reaction for synthesizing 2-aminothiophenes. organic-chemistry.orgmdpi.com MCRs are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. chemistryforsustainability.org The development of novel MCRs continues to be an active area of research for the synthesis of complex heterocyclic structures, including thiophene derivatives. nih.gov

Amide Bond Formation Strategies for the Carboxamide Moiety

Specific Synthetic Approaches for N-benzyl-5-ethylthiophene-3-carboxamide

Based on the established methodologies, a specific synthetic route for this compound can be proposed. The synthesis logically begins with the construction of the substituted thiophene ring, followed by the formation of the amide bond.

A plausible pathway is outlined below:

Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate: This intermediate can be synthesized via a Gewald reaction. The starting materials would be pentan-3-one (to provide the C4, C5, and the 5-ethyl group), ethyl cyanoacetate (to provide C2, C3, and the ester), and elemental sulfur, catalyzed by a suitable base like morpholine.

Synthesis of 5-Ethylthiophene-3-carboxylic Acid: The product from the Gewald reaction requires two key transformations. First, the 2-amino group must be removed, which can be accomplished through a deamination reaction (e.g., via diazotization followed by reduction). Second, the ethyl ester at the C3 position is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.

Synthesis of this compound: The final step is the coupling of 5-ethylthiophene-3-carboxylic acid with benzylamine. This can be achieved using one of the standard amide bond formation strategies:

Method A (Carbodiimide Coupling): Reacting the carboxylic acid with benzylamine in the presence of EDC and HOBt in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Method B (Acid Chloride Route): Converting 5-ethylthiophene-3-carboxylic acid to 5-ethylthiophene-3-carbonyl chloride using thionyl chloride. The resulting acid chloride is then reacted with benzylamine in the presence of a base like triethylamine to yield the final product.

This synthetic sequence leverages well-established and high-yielding reactions to reliably produce the target compound.

Summary of Synthetic Methods:

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Gewald Reaction | Formation of a 2-aminothiophene ring. | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base. |

| Carbodiimide Coupling | Formation of an amide bond from a carboxylic acid and an amine. | EDC, HOBt, DCC. luxembourg-bio.compeptide.com |

| Acid Chloride Condensation | Two-step amide bond formation via an acid chloride intermediate. | Thionyl Chloride (SOCl₂), Oxalyl Chloride, Amine, Base. |

Selection and Optimization of Precursor Materials

The primary precursors for the synthesis of this compound are 5-ethylthiophene-3-carboxylic acid and benzylamine.

5-Ethylthiophene-3-carboxylic Acid: This precursor can be synthesized through various established routes for thiophene ring formation, such as the Gewald reaction, followed by functional group manipulations. Alternatively, it is commercially available from several chemical suppliers, which can streamline the initial steps of the synthesis. The purity of the carboxylic acid is crucial to prevent side reactions and ensure a high conversion rate in the subsequent amidation step.

Benzylamine: Benzylamine is also a readily available commercial reagent. However, for specific applications or the synthesis of analogues with modifications on the N-benzyl moiety, substituted benzylamines may be required. These can be prepared through methods such as the Gabriel synthesis or the reaction of benzyl (B1604629) chloride with ammonia. wikipedia.org The purity of the benzylamine is important to avoid the formation of impurities that may be difficult to separate from the final product.

Process Parameters and Reaction Efficiency (e.g., temperature, solvent, catalyst)

The formation of the amide bond between 5-ethylthiophene-3-carboxylic acid and benzylamine is a critical step in the synthesis of this compound. The efficiency of this reaction is highly dependent on the chosen coupling method and the optimization of various process parameters.

Amide Coupling Reactions: A common and effective method for forming the amide bond is through the use of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be employed to activate the carboxylic acid, facilitating its reaction with the amine. nih.gov The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is another efficient protocol for amide bond formation. nih.gov

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While some amide coupling reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. acs.org However, excessive heat can lead to side reactions and decomposition of the product. Optimization studies are necessary to determine the ideal temperature for the specific combination of reactants and coupling agents. For many amide formations, temperatures between 25°C and 65°C have been found to be effective.

Solvent: The choice of solvent can significantly impact the reaction efficiency. Common solvents for amide coupling reactions include aprotic polar solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (CH3CN). nih.gov The solvent should be able to dissolve both the carboxylic acid and the amine, as well as the coupling reagents, and should be inert to the reaction conditions.

Catalyst: In some synthetic approaches, a catalyst may be used to promote the amide bond formation. For instance, in oxidative amidation methods, a copper-based metal-organic framework (MOF) can act as a recyclable heterogeneous catalyst.

The following table summarizes key process parameters for the synthesis of this compound:

| Parameter | Typical Range/Options | Rationale |

| Coupling Reagents | EDC/HOBt, HATU/DIPEA | Activation of the carboxylic acid for efficient amide bond formation. |

| Temperature | 25°C - 65°C | Balancing reaction rate with the stability of reactants and products. |

| Solvent | DMF, DCM, CH3CN | Ensuring solubility of reactants and inertness to the reaction conditions. |

| Base (if applicable) | DIPEA | To neutralize acids formed during the reaction and facilitate the coupling process. |

Derivatization Strategies for N-benzylthiophene-3-carboxamide Analogs

To explore the structure-activity relationship of this compound, various derivatization strategies can be employed to modify different parts of the molecule.

Functionalization of the Thiophene Ring System

The thiophene ring is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents.

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. researchgate.netresearchgate.net The directing effects of the existing substituents (the ethyl group at position 5 and the carboxamide group at position 3) will influence the position of the incoming electrophile.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing aryl, vinyl, or alkynyl groups onto the thiophene ring. clockss.orgrsc.orgnih.govnih.govwikipedia.org This requires the prior introduction of a halide (e.g., bromine or iodine) onto the thiophene ring, which can be achieved through electrophilic halogenation. These reactions offer a versatile approach to creating a diverse library of analogues with different substitution patterns.

Modifications on the N-benzyl Moiety

The N-benzyl group provides another site for structural modification.

Substitution on the Benzene (B151609) Ring: A variety of substituted benzylamines can be used in the initial synthesis to introduce different functional groups onto the benzene ring of the N-benzyl moiety. This allows for the exploration of electronic and steric effects on the biological activity of the compounds.

Benzylic Functionalization: The benzylic position (the CH2 group) is susceptible to certain chemical transformations. For instance, under specific conditions, it can be oxidized to a carbonyl group. wikipedia.org

N-Debenzylation and Re-alkylation: The N-benzyl group can be removed under certain conditions, such as catalytic hydrogenation or oxidative cleavage, to yield the corresponding secondary amide. acs.orgacs.orgresearchgate.netresearchgate.net This secondary amide can then be reacted with a variety of alkylating agents to introduce different substituents on the nitrogen atom, providing access to a wide range of N-substituted analogues.

Incorporation of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity.

Thiophene Ring Bioisosteres: The thiophene ring itself is often considered a bioisostere of a benzene ring. jst.go.jp Other five-membered heterocyclic rings, such as furan, pyrrole, or thiazole, can also be considered as potential bioisosteres for the thiophene ring. rsc.org The synthesis of such analogues would involve starting with the corresponding heterocyclic carboxylic acid.

N-benzyl Moiety Bioisosteres: The benzyl group can be replaced with other aromatic or heteroaromatic groups. For example, a pyridylmethyl group could be introduced by using the corresponding pyridylmethanamine in the amidation reaction. Non-aromatic groups can also be considered as bioisosteres for the benzyl group.

The following table provides examples of derivatization strategies:

| Moiety | Derivatization Strategy | Example Reaction | Potential New Functional Group |

| Thiophene Ring | Electrophilic Bromination | Reaction with NBS | Bromo |

| Thiophene Ring | Suzuki Coupling | Reaction of brominated thiophene with an arylboronic acid | Aryl |

| N-benzyl Moiety | Use of substituted benzylamine | Amidation with 4-fluorobenzylamine | 4-Fluorobenzyl |

| N-benzyl Moiety | N-Debenzylation followed by alkylation | Hydrogenolysis then reaction with methyl iodide | N-Methyl |

Analytical and Spectroscopic Techniques for Structural Confirmation of Synthesized Compounds

The structural confirmation of this compound and its synthesized analogues is achieved through a combination of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For this compound, characteristic signals would be expected for the ethyl group (a triplet and a quartet), the thiophene ring protons (two singlets or doublets depending on the substitution pattern), the methylene protons of the benzyl group (a doublet), and the aromatic protons of the benzyl group. rsc.orgrsc.orgrsc.orgbeilstein-journals.orgspectrabase.com

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbons of the ethyl group, the thiophene ring, the carboxamide carbonyl group, the benzylic methylene group, and the aromatic carbons of the benzyl group. rsc.orgrsc.orgrsc.orgspectrabase.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized molecule. spectrabase.comcaymanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide, and the C-H stretches of the aromatic and aliphatic portions of the molecule. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a reaction and to assess the purity of the final product.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide critical data for the verification of the synthesized this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to each type of proton in the molecule. The aromatic protons on the thiophene and benzyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene protons of the benzyl group would likely present as a doublet, and the methylene and methyl protons of the ethyl group would show a quartet and a triplet, respectively, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide is characteristically found in the downfield region of the spectrum. Aromatic carbons of the thiophene and benzyl rings would also have specific chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Thiophene-H | 7.0 - 8.0 | 120 - 140 |

| Benzyl-H (aromatic) | 7.2 - 7.4 | 127 - 138 |

| Benzyl-CH₂ | ~4.6 | ~44 |

| Ethyl-CH₂ | ~2.8 | ~23 |

| Ethyl-CH₃ | ~1.3 | ~15 |

| Amide-NH | 8.0 - 9.0 | - |

| Carbonyl-C=O | - | 160 - 170 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govglobalresearchonline.net For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Key fragmentation would likely involve the cleavage of the amide bond and the loss of the benzyl or ethyl groups.

Table 2: Expected Mass Spectrometric Data for this compound

| Technique | Expected Information |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula confirmation. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through characteristic fragmentation patterns. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. researchgate.net Aromatic C-H and C=C stretching vibrations from the thiophene and benzyl rings, as well as aliphatic C-H stretching from the ethyl group, would also be prominent. iosrjournals.orgnii.ac.jp

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

X-ray Crystallography for Absolute Configuration and Conformation

Table 4: Crystallographic Data Parameters Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise geometric details of the molecule. |

| Torsion Angles | Conformational information about the molecule. |

| Hydrogen Bonding and Intermolecular Interactions | Insights into crystal packing and solid-state behavior. |

Structure Activity Relationship Sar Studies of N Benzylthiophene 3 Carboxamide Derivatives

Influence of Thiophene (B33073) Ring Substituents on Biological Potency and Selectivity

The thiophene ring serves as a crucial scaffold in numerous pharmacologically active compounds. mdpi.com Its aromaticity and planar nature facilitate receptor binding, while its structure allows for diverse functionalization to enhance biological efficacy. mdpi.com

The substitution pattern on the thiophene ring plays a pivotal role in determining the biological activity of thiophene-3-carboxamide (B1338676) derivatives.

Anticancer Activity: In a study of thiophene carboxamide derivatives as biomimetics of Combretastatin A-4, the presence of a 5-(4-fluorophenyl) group on the thiophene ring was a key feature of the synthesized compounds. nih.gov The electronic properties of the thiophene ring, influenced by such substituents, were found to be critical for their interaction with the tubulin-colchicine binding pocket. nih.gov Another study on thieno[2,3-b]pyridine (B153569) derivatives showed that 5-cinnamyl groups enhanced anti-proliferative activity compared to unsubstituted compounds, indicating that a tethered aromatic ring in this region is important. semanticscholar.org Furthermore, replacing the cinnamyl with shorter benzoyl or benzyl (B1604629) alcohol tethers maintained potent anti-proliferative activity. semanticscholar.org

Antimicrobial Activity: Research on various thiophene-2-carboxamide derivatives has demonstrated that substituents significantly influence their antibacterial and antioxidant properties. nih.gov For example, amino-substituted derivatives were found to be more potent than hydroxyl or methyl-substituted ones. nih.gov Specifically, a methoxy (B1213986) group on an associated aryl ring boosted activity against several bacterial strains. nih.gov In another series, 2-bromo-5-substituted thiophenes have shown potent cytotoxicity against cancer cell lines. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of thiophene carboxamide derivatives based on various studies.

| Substituent at Position 5 | Observed Effect | Compound Series | Reference |

| 4-Fluorophenyl | Anticancer activity | Thiophene-carboxamide derivatives | nih.gov |

| Cinnamyl | Enhanced anti-proliferative activity | 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | semanticscholar.org |

| Benzoyl/Benzyl alcohol | Maintained potent anti-proliferative activity | 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | semanticscholar.org |

| Bromo | Potent cytotoxicity | 2-Bromo-5-substituted thiophenes | mdpi.com |

The introduction of chiral centers can lead to stereoisomers with distinct biological activities. In a study of certain thiophene-3-carboxamide derivatives, an intramolecular N—H⋯N hydrogen bond was observed to form a pseudo-six-membered ring. scispace.comnih.gov This structural feature locks the molecular conformation, thereby reducing conformational flexibility. scispace.comnih.gov While this specific study did not involve chiral centers, it highlights how conformational rigidity can be a key factor in the molecule's interaction with its target. If derivatization were to introduce a chiral center, for instance at the benzylic position or on a substituent, the fixed conformation could lead to significant differences in the binding affinity and efficacy between the enantiomers.

Contribution of the N-benzyl Moiety to Receptor/Enzyme Recognition

The N-benzyl group is a common feature in many biologically active compounds and its role can be multifaceted, contributing to binding affinity through various interactions.

Substituents on the benzyl ring of N-benzyl carboxamide derivatives can dramatically influence their biological activity.

Inhibitors of c-Jun N-terminal Kinase (JNK): In a study of thiophene-3-carboxamide derivatives as JNK inhibitors, various substituents on the N-benzyl ring were explored. The specific substitution pattern was found to be critical for the dual inhibitory activity of these compounds. nih.gov

Anticancer Activity: For a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the position of substituents on the benzyl ring had a profound effect on cytotoxicity. researchgate.net A 3-phenoxy group on the benzyl ring was found to be favorable for activity against A549 lung cancer cells. The order of decreasing cytotoxicity was found to be 3-OPh > 3-OMe > 4-OMe > 3,4,5-triOMe > 4-H. researchgate.net

Antifungal Activity: In a series of 5-arylfuran-2-carboxamide derivatives, the N-benzyl group was a key component. The most active compound, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, demonstrated the importance of the unsubstituted benzyl group in conjunction with the dichlorophenyl moiety for antifungal effects. mdpi.com

The following table illustrates the impact of benzyl ring substituents on the activity of related carboxamide compounds.

| Compound Series | Substituent Position/Type on Benzyl Ring | Observed Effect on Activity | Reference |

| 1-benzyl-1H-1,2,3-triazole-4-carboxamides | 3-Phenoxy | Favorable for cytotoxicity | researchgate.net |

| 1-benzyl-1H-1,2,3-triazole-4-carboxamides | 3-Methoxy | High cytotoxicity | researchgate.net |

| 1-benzyl-1H-1,2,3-triazole-4-carboxamides | 4-Methoxy | Moderate cytotoxicity | researchgate.net |

| 1-benzyl-1H-1,2,3-triazole-4-carboxamides | Unsubstituted (H) | Lower cytotoxicity | researchgate.net |

The conformational freedom of the N-benzyl group allows it to adopt an optimal orientation within a receptor's binding site. In the study of thiophene-3-carboxamide derivatives, it was noted that in some crystal structures, the toluidine ring (a substituted benzyl-like moiety) was coplanar with the thiophene ring. scispace.comnih.gov In other related structures, an intramolecular hydrogen bond locks the conformation, which can pre-organize the molecule for binding and reduce the entropic penalty upon binding. scispace.comnih.gov The ability of the benzyl group to position itself correctly is crucial for establishing favorable interactions, such as π-π stacking or hydrophobic interactions, with the amino acid residues of the target protein.

Role of the Carboxamide Linker in Molecular Interactions

The carboxamide moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is instrumental in forming a network of hydrogen bonds with amino acid residues in protein active sites. Research on thiophene-3-carboxamide derivatives as inhibitors of c-Jun N-terminal kinase (JNK) has shown that the carboxamide group is essential for activity. nih.govnih.gov Replacing the carboxamide with a non-hydrogen bonding group, such as a cyano or an ester, leads to a significant reduction or complete loss of inhibitory activity. nih.gov

Molecular modeling studies of thiophene-3-carboxamide analogs have illustrated how this linker orients the molecule within the ATP-binding pocket of kinases. For instance, the amide's N-H can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, creating a bidentate interaction that enhances binding affinity. In studies of benzo[b]thiophene-3-carboxamide (B1297106) derivatives, the carboxamide at the C-3 position was found to be crucial for the anti-proliferative activity in cancer cell lines. researchgate.net

| Interacting Residue (Example Target) | Hydrogen Bond Type | Significance |

| Hinge region backbone amide (Kinases) | Donor (from amide N-H) | Anchors the inhibitor in the ATP binding site. |

| Catalytic loop residue (Kinases) | Acceptor (to carbonyl C=O) | Stabilizes the binding conformation. |

| Gatekeeper residue side chain (Kinases) | Acceptor (to carbonyl C=O) | Contributes to selectivity and potency. |

This table provides illustrative examples of hydrogen bonding interactions observed in studies of thiophene-3-carboxamide derivatives with kinase targets.

The planarity of the carboxamide linker, in conjunction with the thiophene ring, is a critical factor for optimal spatial positioning within the often-planar binding pockets of targets like kinases. The delocalized pi-electron system of the amide bond contributes to a relatively rigid and planar conformation, which can facilitate favorable stacking interactions with aromatic residues in the binding site.

Conformational analysis of N-aromatic amides bearing a thiophene ring has shown that the conformational preferences are influenced by intramolecular interactions. nih.gov For instance, an intramolecular interaction between the thiophene sulfur and the amide carbonyl oxygen can stabilize a specific conformer, influencing how the molecule presents itself to the target protein. nih.gov This conformational rigidity can be advantageous, reducing the entropic penalty upon binding. The relative orientation of the N-benzyl group and the thiophene-3-carboxamide core, dictated by the amide bond, is crucial for fitting into the hydrophobic pockets of the receptor.

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore model for N-benzylthiophene-3-carboxamide derivatives typically comprises several key features that are essential for effective binding to their biological targets. These features have been elucidated through extensive SAR studies on various analogs.

A crucial element of the pharmacophore is the thiophene ring, which often engages in hydrophobic and aromatic stacking interactions within the binding pocket. Replacing the thiophene with a phenyl ring has been shown to drastically reduce activity in JNK inhibitors, highlighting the importance of the thiophene core. nih.gov The position of the carboxamide group at the 3-position of the thiophene ring is also critical for activity, as moving it to other positions, such as the 5-position, results in inactive compounds. nih.gov

The N-benzyl group represents another key pharmacophoric element, typically occupying a hydrophobic region of the binding site. Substitutions on the benzyl ring can modulate the compound's potency and selectivity by enhancing hydrophobic interactions or by introducing additional hydrogen bonding opportunities.

Based on SAR studies of thiophene-3-carboxamide derivatives as kinase inhibitors, the following pharmacophoric features can be identified:

| Pharmacophoric Feature | Structural Moiety | Role in Target Engagement |

| Hydrogen Bond Donor | Carboxamide N-H | Interaction with the hinge region of kinases. |

| Hydrogen Bond Acceptor | Carboxamide C=O | Interaction with catalytic or gatekeeper residues. |

| Aromatic/Heteroaromatic Ring | Thiophene Ring | Stacking interactions and hydrophobic contacts. |

| Hydrophobic Group | N-Benzyl Moiety | Occupies hydrophobic pockets, enhances affinity. |

| Hydrophobic/Substituted Group | 5-Ethyl Group | Fine-tunes hydrophobic interactions and can influence selectivity. |

This table summarizes the key pharmacophoric features identified from SAR studies on N-benzylthiophene-3-carboxamide derivatives and their analogs.

Computational and Biophysical Approaches in N Benzyl 5 Ethylthiophene 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is instrumental in understanding the potential mechanism of action for compounds like N-benzyl-5-ethylthiophene-3-carboxamide by simulating its interaction with biological targets. researchgate.net Thiophene (B33073) carboxamide derivatives, in general, are known to exhibit stronger hydrogen-bonding interactions compared to their ester-containing counterparts, which can lead to higher target selectivity.

The analysis of binding poses reveals how this compound fits within the active site of a target protein. The stability of this interaction is quantified by its binding energy, with lower energy values indicating a more stable complex. For instance, in studies of similar thiophene carboxamide derivatives, binding energy scores have been calculated to assess interaction strength. One such study on 3-hydroxy thiophene-2-carboxamide derivatives reported eminent binding energy scores, such as -9.3283 kcal/mol and -9.1141 kcal/mol, for different derivatives when docked with a specific protein. nih.gov Another investigation involving pyrazole-thiophene derivatives found that a highly active compound showed the least binding energy of -5.4 kcal/mol. researchgate.net These values, while not specific to this compound, illustrate the energetic evaluation performed in docking studies. The N-benzyl group itself is often associated with increased receptor-binding affinity in thiophene derivatives.

Table 1: Representative Binding Energy Scores for Thiophene Derivatives

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

| 3-Hydroxy Thiophene-2-Carboxamide | Not Specified | -9.3283 |

| 3-Hydroxy Thiophene-2-Carboxamide | Not Specified | -9.1141 |

| Pyrazole-Thiophene Derivative | Not Specified | -5.4 |

Note: The data in this table is derived from studies on related thiophene compounds and is presented for illustrative purposes.

Molecular docking simulations are crucial for identifying the specific amino acid residues within a protein's binding pocket that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the ligand's binding affinity and selectivity. For example, research on other thiophene carboxamides has identified key interactions; a 3-hydroxy thiophene carboxamide derivative was shown to form an intermolecular hydrogen bond with Proline 145 (at a distance of 2.99 Å). nih.gov Another derivative displayed π-H interaction with Serine 8 (3.84 Å) and π-π stacking interactions with Tryptophan 51 (3.83 Å) and Histidine 175 (3.84 Å). nih.gov For this compound, the benzyl (B1604629) group could potentially engage in hydrophobic or π-π interactions, while the carboxamide group is a prime candidate for forming hydrogen bonds with residues in a target's active site.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. kthmcollege.ac.in It is employed to calculate various molecular properties of this compound, providing insights into its stability, reactivity, and geometry. kthmcollege.ac.innih.gov DFT calculations, often using methods like B3LYP with basis sets such as 6-311G(d,p), can determine optimized molecular structures, including bond lengths and angles, and analyze electronic characteristics. kthmcollege.ac.innih.gov

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.netmdpi.com

Studies on related thiophene derivatives provide context for what might be expected for this compound. For example, a series of synthesized pyrazole-thiophene compounds showed HOMO-LUMO energy gaps ranging from 4.93 to 5.07 eV. researchgate.net Another study on different thiophene-2-carboxamide derivatives found energy gaps between 3.11 and 3.83 eV. nih.gov These values help predict the relative reactivity of different molecular structures.

Table 2: Representative HOMO-LUMO Energy Gaps for Thiophene Derivatives

| Compound Class | HOMO-LUMO Energy Gap (eV) |

| Pyrazole-Thiophene Derivatives | 4.93 - 5.07 |

| Amino Thiophene-2-Carboxamides | 3.11 - 3.83 |

Note: The data in this table is derived from studies on related thiophene compounds and is presented for illustrative purposes.

Conformational analysis using DFT helps to determine the most stable three-dimensional arrangement of a molecule by calculating the energies of its different spatial orientations (conformers). This analysis is vital for understanding how the molecule's shape influences its ability to interact with biological targets. The energetic landscape maps the relative energies of these conformers, identifying the lowest-energy, and thus most probable, structures. For this compound, key considerations would include the rotational freedom around the bonds connecting the benzyl group and the ethyl group to the thiophene ring, as well as the orientation of the carboxamide group. The planarity between the carboxyl group and the dihydroquinoline ring in a related structure was found to be influenced by intramolecular interactions, a factor that DFT can effectively model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. evitachem.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For a series of compounds including this compound and its analogs, a QSAR study would involve calculating a set of molecular descriptors for each molecule. These descriptors quantify various physicochemical properties, such as steric effects (e.g., molecular volume), electronic effects (e.g., partial charges, dipole moment), and hydrophobicity (e.g., LogP). The model then correlates these descriptors with experimentally determined biological activity. For example, a study on analgesic properties of related thiophene compounds revealed that the introduction of a methyl group at a specific position influenced activity, a finding that could be quantified and used in a QSAR model. evitachem.com Such models are essential for designing SAR (Structure-Activity Relationship) studies and optimizing the bioactivity of thiophene carboxamide derivatives.

Development of Statistical Models for Biological Activity Correlation

Statistical models are fundamental in establishing a quantitative relationship between the chemical structure of a compound and its biological activity. In the context of this compound, this involves synthesizing a series of analogues with varied substituents on the thiophene and benzyl rings and testing their biological effects. The resulting data are then used to build models that can predict the activity of new, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) is a primary statistical method used for this purpose. A typical QSAR study on thiophene carboxamide derivatives would involve the calculation of various molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the observed biological activity (e.g., IC50 values) using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS). For instance, a hypothetical QSAR equation for a series of thiophene carboxamides might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * HD_A + c

Where logP represents hydrophobicity, MW is molecular weight, and HD_A is the number of hydrogen bond acceptors. Such models help in identifying the key physicochemical properties that drive the biological activity of the compound series.

Three-Dimensional QSAR Methodologies (e.g., CoMFA, CoMSIA)

To gain a more detailed, three-dimensional understanding of the structure-activity relationship, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govnih.gov These 3D-QSAR techniques are instrumental in drug design, providing visual representations of where modifications to a molecule's structure might enhance its biological activity.

For this compound and its analogues, a 3D-QSAR study would begin with the alignment of the series of molecules based on a common scaffold.

CoMFA calculates the steric and electrostatic fields around each molecule in the dataset. The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky substituent is preferred at the para-position of the benzyl ring, while an electropositive group is beneficial on the thiophene ring. elsevierpure.com

CoMSIA extends the CoMFA approach by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more nuanced view of the molecular properties influencing biological activity. researchgate.netresearchgate.net A CoMSIA analysis might reveal that a hydrogen bond donor at a specific position on the benzyl ring significantly increases binding affinity to a target protein. nih.gov

The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 1: Hypothetical Statistical Parameters for CoMFA and CoMSIA Models of Thiophene Carboxamide Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.65 | 0.92 | Steric (60%), Electrostatic (40%) |

| CoMSIA | 0.70 | 0.95 | Steric (30%), Electrostatic (25%), Hydrophobic (20%), H-bond Donor (15%), H-bond Acceptor (10%) |

Advanced Biophysical Characterization of Compound-Target Interactions

Biophysical techniques provide direct experimental evidence of a compound's interaction with its biological target, offering crucial validation for computational models. These methods can quantify binding affinity, kinetics, and thermodynamics, and reveal conformational changes in the target molecule upon binding.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. springernature.comnih.gov In a hypothetical experiment with this compound, a target protein would be immobilized on a sensor chip, and a solution of the compound would be flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound. From the resulting sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. nih.govrsc.org

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. harvard.edunih.gov By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.goviitkgp.ac.in From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. whiterose.ac.uk

Table 2: Representative Binding Parameters for this compound with a Target Protein

| Technique | Parameter | Value |

|---|---|---|

| SPR | ka (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| kd (s⁻¹) | 3.0 x 10⁻³ | |

| KD (nM) | 20 | |

| ITC | Ka (M⁻¹) | 5.0 x 10⁷ |

| ΔH (kcal/mol) | -8.5 | |

| ΔG (kcal/mol) | -10.5 | |

| -TΔS (kcal/mol) | -2.0 |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a valuable tool for probing changes in protein conformation and dynamics upon ligand binding. nih.govspringernature.comnih.gov The method relies on the principle that the amide hydrogens on the protein backbone exchange with deuterium (B1214612) from a deuterated solvent at a rate that is dependent on their solvent accessibility and hydrogen bonding. thermofisher.com

In a typical HDX-MS experiment to study the interaction of this compound with its target, the protein would be incubated with and without the compound in a D₂O buffer. The exchange reaction is then quenched, and the protein is digested into peptides, which are analyzed by mass spectrometry to determine the extent of deuterium uptake in different regions of the protein. A decrease in deuterium exchange in specific regions of the protein in the presence of the compound indicates that these regions have become less solvent-accessible, likely due to direct binding or an allosteric conformational change. sciopen.com This information is critical for mapping the binding site and understanding the mechanism of action of the compound.

Future Directions and Broader Academic Impact of N Benzyl 5 Ethylthiophene 3 Carboxamide Research

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Potency and Selectivity

The core structure of N-benzyl-5-ethylthiophene-3-carboxamide is a valuable starting point for further optimization through rational drug design. The thiophene (B33073) ring is considered a "privileged scaffold," a framework that is known to interact with diverse biological targets. benthamdirect.comnih.gov Future work will focus on the systematic modification of this scaffold to enhance potency and selectivity. Key synthetic strategies, such as the Gewald reaction, facilitate the creation of diverse 2-aminothiophene precursors, which are versatile building blocks for these analogs. techscience.com

Structure-activity relationship (SAR) studies on related thiophene carboxamides have revealed several key insights that will guide the synthesis of next-generation compounds. drugdesign.org For instance, the N-benzyl group is known to significantly improve binding affinity and functional activity at certain receptors. nih.gov Modifications to this part of the molecule, such as adding fluoro or cyano groups to the benzene (B151609) ring, have been shown to modulate inhibitory activity. nih.gov Similarly, alterations to the thiophene ring and the carboxamide linker can have profound effects on the compound's biological profile.

Interactive Table 1: Structure-Activity Relationships of Thiophene Carboxamide Analogs

| Compound/Analog Class | Structural Modification | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| 3-Amino-thiophene-2-carboxamides | Presence of a 3-amino group | More potent antioxidant and antibacterial activity compared to 3-hydroxy or 3-methyl analogs. | nih.gov |

| N-phenyl carboxamides | Introduction of hydrophobic, branched alkyl groups at the ortho position of the N-phenyl ring. | High and broad-spectrum fungicidal activity. | jst.go.jp |

| Thienopyridines | Addition of a 4-methoxy substituent on the western phenyl ring. | Improved anti-proliferative activity. | semanticscholar.org |

| N-Benzyl Phenethylamines | N-benzyl substitution, especially with a 2-methoxybenzyl group. | Dramatically improved receptor binding affinity and functional activity. | nih.gov |

Future synthetic efforts will likely involve creating libraries of analogs based on these SAR principles. benthamdirect.com Efficient synthetic routes, including multi-step sequences involving key steps like the Dieckmann cyclization and Krapcho decarboxylation, will be employed to construct diverse thienopyrimidine derivatives and other fused heterocyclic systems. rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

While initial investigations may focus on established activities like anti-inflammatory or antimicrobial effects, the thiophene carboxamide scaffold holds potential across a wide range of diseases. nih.govnih.govresearchgate.net Research into analogs has demonstrated activity against numerous targets, opening up new avenues for therapeutic exploration. nih.govmdpi.com

Thiophene derivatives have shown significant promise as:

Anticancer Agents: Analogs have been identified as inhibitors of key cancer-related proteins, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), mitochondrial complex I, protein tyrosine phosphatase 1B (PTP1B), and tubulin. nih.govmdpi.com Some derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent, by binding to the colchicine (B1669291) site on tubulin and disrupting microtubule formation. mdpi.comresearchgate.net These findings suggest that this compound analogs could be developed as antiproliferative agents against various cancers, such as liver, breast, and colon cancer. nih.gov

Kinase Inhibitors: A series of thiophene-3-carboxamide (B1338676) derivatives have been reported as dual inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in stress-signaling pathways implicated in neurodegenerative and inflammatory diseases. nih.gov

Enzyme Inhibitors: Thieno[2,3-d]pyrimidines, structurally related to the core scaffold, have been designed as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory conditions like asthma and COPD. rsc.org Other related compounds act as dual inhibitors of enzymes in the purine (B94841) nucleotide biosynthesis pathway, which is a target in cancer therapy. nih.gov

Antiviral Agents: Researchers have explored thiophene derivatives as entry inhibitors for viruses like Ebola, indicating potential applications in infectious diseases. acs.org

The broad applicability of this chemical class means that future screening efforts for this compound analogs should encompass a wide array of biological targets to uncover novel therapeutic uses. nih.govnih.goveprajournals.com

Development of Advanced Computational Models for Accelerated Compound Discovery

Computational chemistry is an indispensable tool for modern drug discovery, and its role in the development of thiophene carboxamides will continue to expand. nih.gov Current research already employs techniques like molecular docking to predict how these compounds bind to target proteins and Density Functional Theory (DFT) to understand their electronic properties and chemical reactivity. nih.govrsc.orgresearchgate.net

Future directions in computational modeling will focus on:

Accelerated Virtual Screening: Using established and newly developed computational models to screen vast virtual libraries of potential thiophene carboxamide analogs against various protein targets. nih.govrsc.org This can rapidly identify promising lead compounds for synthesis and experimental testing, saving significant time and resources.

Enhanced Docking and Simulation: Moving beyond standard docking to more sophisticated methods like molecular dynamics simulations. These simulations can model the dynamic interactions between a ligand and its target protein over time, providing a more accurate prediction of binding affinity and complex stability. mdpi.comresearchgate.net

In Silico ADMET Prediction: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Advanced computational models can now predict these properties with increasing accuracy. nih.govacs.orgacs.org Applying these models early in the design phase for this compound analogs will help prioritize compounds with a higher likelihood of success in later preclinical and clinical stages. nih.govnih.gov

These in silico tools, when integrated with experimental synthesis and testing, create a powerful cycle of design and optimization that can significantly accelerate the journey from initial hit to viable drug candidate.

Integration of Multi-Omics Data to Elucidate Systems-Level Biological Effects

To fully understand the therapeutic potential and mechanism of action of this compound and its analogs, a systems-level approach is required. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound affects a biological system. nih.govpharmalex.com

This multi-omics approach can revolutionize the research into this compound class by:

Elucidating Mechanisms of Action: By observing changes across the transcriptome, proteome, and metabolome after treating cells with a compound, researchers can pinpoint the specific cellular pathways being modulated. nih.govnih.gov This provides a much deeper understanding of the drug's mechanism than simply identifying a single protein target. delta4.ai

Identifying Novel Targets and Biomarkers: Multi-omics analysis can reveal unexpected changes in cellular pathways, potentially identifying new drug targets or biomarkers that can predict which patients are most likely to respond to the therapy. nih.govdelta4.ai

Accelerating Drug Repurposing: Understanding the complete molecular signature of a drug's effect allows for the identification of similarities between its action and the molecular basis of other diseases, opening up opportunities for drug repurposing. delta4.aioup.com

Predicting Off-Target Effects: A comprehensive view of cellular changes can help identify unintended interactions and predict potential toxicity early in the drug development process.

Applying these powerful data integration strategies to the study of this compound will provide invaluable insights, guiding more precise drug development and maximizing the therapeutic potential of this promising chemical scaffold. pharmalex.comnih.gov

Contribution to Fundamental Understanding of Structure-Function Relationships in Drug Discovery

The systematic investigation of this compound and its derivatives contributes significantly to the broader academic field of medicinal chemistry by expanding our knowledge of structure-function relationships. drugdesign.orgresearchgate.net The thiophene ring is a bioisostere of the phenyl ring, meaning it has a similar size and shape but different electronic properties, making it a fascinating tool for probing molecular interactions. nih.goveprajournals.com

Research on this scaffold provides fundamental insights into how specific chemical features influence biological activity:

The Importance of the Linker: The carboxamide group is a critical hydrogen-bonding unit. Studying how its orientation and rigidity affect binding provides generalizable lessons for drug design.

Influence of Substituents: Systematically altering the substituents on both the thiophene and benzyl (B1604629) rings and correlating these changes with activity helps build predictive models for drug design that extend beyond this specific series. nih.govnih.gov

Ultimately, each new analog synthesized and tested serves as a data point that refines our understanding of the complex interplay between a molecule's three-dimensional structure and its biological function. This foundational knowledge is the bedrock of rational drug design and has an impact on the development of countless other therapeutic agents. researchgate.netrsc.org

常见问题

Q. What are the recommended synthetic routes for N-benzyl-5-ethylthiophene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the thiophene core, followed by sequential functionalization. A common approach includes:

- Step 1 : Formation of the thiophene ring via Gewald or Paal-Knorr synthesis.

- Step 2 : Introduction of the ethyl group at the 5-position using alkylation (e.g., ethyl iodide with a base like K2CO3).

- Step 3 : Benzylamine coupling to the 3-carboxylate group via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).

Q. Optimization Tips :

- Use TLC or HPLC to monitor reaction progress.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) .

- Catalytic amounts of triethylamine can improve amidation efficiency .

Q. How should researchers characterize the purity and structural identity of this compound?

Essential characterization methods include:

- NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., ethyl group triplet at δ ~1.2 ppm, benzyl protons as a multiplet near δ 7.3 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> peak matching theoretical mass).

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., IC50 determination).

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

-

Substituent Analysis :

-

Methodology :

- Use molecular docking to predict binding affinities to targets (e.g., COX-2 or EGFR).

- Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification .

Q. How to resolve contradictions in biological data (e.g., variable IC50 values across studies)?

- Potential Causes :

- Solvent-dependent aggregation (e.g., DMSO vs. aqueous buffers).

- Batch-to-batch purity variations.

- Solutions :

- Validate compound solubility via dynamic light scattering (DLS).

- Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. What strategies optimize the compound’s application in material science (e.g., conductive polymers)?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-conjugation for organic semiconductors .

- Processing : Blend with PEDOT:PSS for thin-film conductivity measurements (four-point probe method) .

Q. How to design SAR studies for thiophene carboxamide derivatives?

Q. What advanced analytical techniques address stability issues in aqueous solutions?

- Stability Studies :

- Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond).

- Accelerated stability testing under varied pH/temperature .

- Formulation : Encapsulation in cyclodextrins or liposomes to enhance solubility and shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。